
6-(2-(Piperidin-1-yl)ethyl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-(Piperidin-1-yl)ethyl)-9H-purine is a compound that features a purine ring system substituted with a piperidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The purine ring is a fundamental structure in many biologically active molecules, including nucleotides and certain alkaloids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Piperidin-1-yl)ethyl)-9H-purine typically involves the reaction of a purine derivative with a piperidine-containing reagent. One common method is the nucleophilic substitution reaction where a halogenated purine reacts with 1-(2-aminoethyl)piperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
6-(2-(Piperidin-1-yl)ethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the purine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the piperidine moiety.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
6-(2-(Piperidin-1-yl)ethyl)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(2-(Piperidin-1-yl)ethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The purine ring system can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.
類似化合物との比較
Similar Compounds
- 6-(2-(Morpholin-1-yl)ethyl)-9H-purine
- 6-(2-(Pyrrolidin-1-yl)ethyl)-9H-purine
- 6-(2-(Piperazin-1-yl)ethyl)-9H-purine
Uniqueness
6-(2-(Piperidin-1-yl)ethyl)-9H-purine is unique due to the presence of the piperidine ring, which imparts distinct physicochemical properties and biological activities compared to its analogs. The piperidine moiety can influence the compound’s solubility, stability, and ability to cross biological membranes, making it a valuable scaffold in drug design.
特性
CAS番号 |
920503-27-1 |
|---|---|
分子式 |
C12H17N5 |
分子量 |
231.30 g/mol |
IUPAC名 |
6-(2-piperidin-1-ylethyl)-7H-purine |
InChI |
InChI=1S/C12H17N5/c1-2-5-17(6-3-1)7-4-10-11-12(15-8-13-10)16-9-14-11/h8-9H,1-7H2,(H,13,14,15,16) |
InChIキー |
XXNONJZMPSSZRN-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCC2=C3C(=NC=N2)N=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


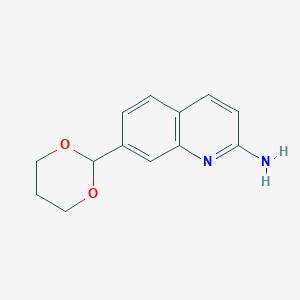


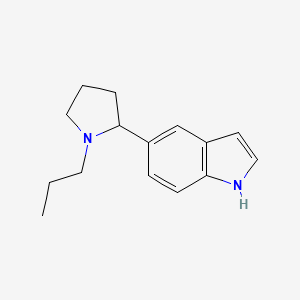
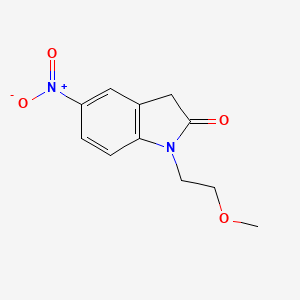

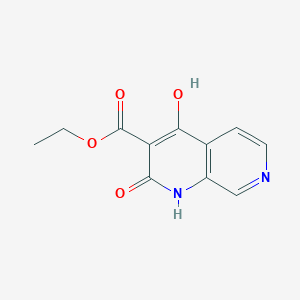




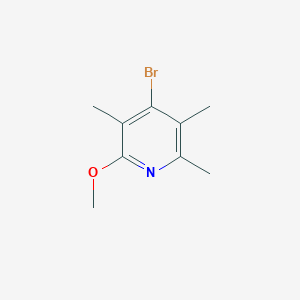
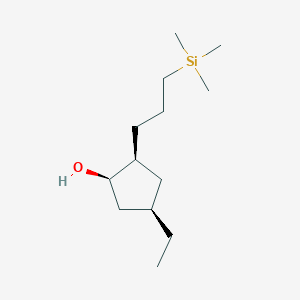
![2-amino-N-cyclopropyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11875971.png)
